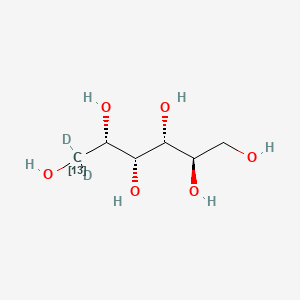
D-Sorbitol-13C,d2-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-13C,d2-1: is a stable isotope-labeled compound, specifically a form of D-Sorbitol where certain hydrogen atoms are replaced with deuterium and carbon atoms are replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C,d2-1 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of high-purity isotopically labeled starting materials and advanced synthesis techniques to produce the compound in large quantities while maintaining isotopic purity.
化学反応の分析
Types of Reactions: D-Sorbitol-13C,d2-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Glucose-13C,d2-1 using oxidizing agents.
Reduction: Reduction to D-Mannitol-13C,d2-1 using reducing agents.
Substitution: Substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: D-Glucose-13C,d2-1
Reduction: D-Mannitol-13C,d2-1
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: D-Sorbitol-13C,d2-1 is used in chemical research to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound through various chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems allows researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. Its isotopic labeling provides detailed information on the absorption, distribution, metabolism, and excretion of drugs in the body.
Industry: In industrial applications, this compound is used as a tracer in environmental studies and quality control processes. Its isotopic labeling allows for accurate detection and quantification in complex mixtures.
作用機序
D-Sorbitol-13C,d2-1 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism.
類似化合物との比較
D-Glucitol-13C: Another isotopically labeled form of sorbitol with carbon-13 labeling.
D-Mannitol-13C: An isotopically labeled form of mannitol with carbon-13 labeling.
D-Sorbitol-d8: A deuterium-labeled form of sorbitol.
Uniqueness: D-Sorbitol-13C,d2-1 is unique due to its dual isotopic labeling with both carbon-13 and deuterium
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2/t3-,4+,5+,6+/m0 |
InChIキー |
FBPFZTCFMRRESA-WZTXESBLSA-N |
異性体SMILES |
[2H][13C]([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


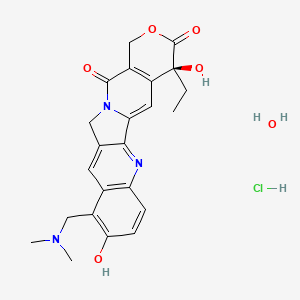
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
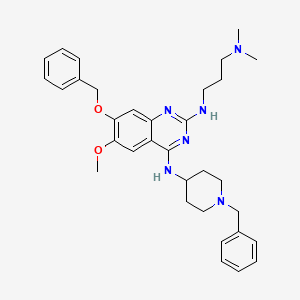

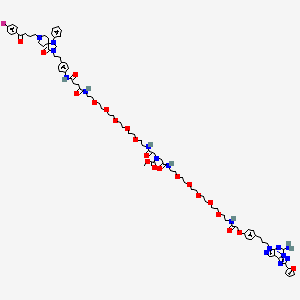
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


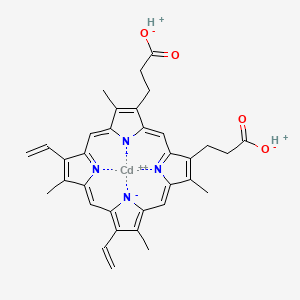
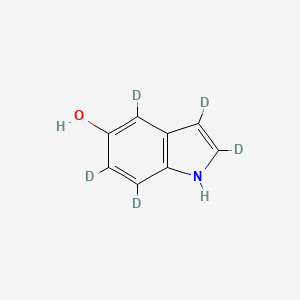
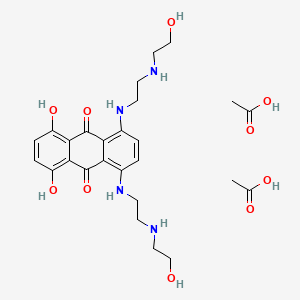
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
